An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nonenoic Acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a molecule of significant interest across various scientific disciplines, including organic synthesis, materials science, and microbiology. Its unique chemical structure, featuring a carboxylic acid functional group in conjugation with a carbon-carbon double bond, imparts a distinct profile of reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-nonenoic acid, with a focus on its isomers, cis-2-nonenoic acid and trans-2-nonenoic acid. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its key chemical transformations. Furthermore, this guide explores the emerging role of cis-2-nonenoic acid as a signaling molecule in bacterial quorum sensing, offering insights for drug development and antimicrobial research.
Physicochemical Properties
2-Nonenoic acid is a colorless to pale yellow liquid with a characteristic fatty odor. The presence and configuration of the double bond significantly influence its physical properties. Quantitative data for 2-nonenoic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | 180-182 °C at 60 mmHg[1], 173 °C at 20 mmHg[2], 131-132 °C at 2 mmHg[3][4] |
| Melting Point | -9 °C (estimate)[3] |
| Density | 0.930 g/cm³ |
| Refractive Index | 1.460 - 1.462 at 20 °C |
| Solubility in Water | 263.7 mg/L at 25 °C (estimated) |
| pKa | 4.82 ± 0.10 (Predicted) |
| logP (o/w) | 3.205 (estimated) |
Synthesis of 2-Nonenoic Acid
The synthesis of 2-nonenoic acid can be tailored to yield either the cis or trans isomer.
Synthesis of trans-2-Nonenoic Acid via Malonic Condensation
A common method for the synthesis of α,β-unsaturated acids is the Knoevenagel-Doebner modification of the malonic ester synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in dry pyridine.
-
Addition of Aldehyde: Cool the solution in an ice bath and add heptaldehyde (1.0 eq) dropwise with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 60 hours. Subsequently, heat the mixture on a steam bath for 8 hours.
-
Work-up: Pour the reaction mixture into an equal volume of water. Separate the organic layer and wash it with 25% hydrochloric acid. The crude product can be taken up in a solvent like benzene, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Purify the final product by vacuum distillation.
Synthesis of cis-2-Nonenoic Acid
The synthesis of the cis isomer often requires a different strategic approach to control the stereochemistry of the double bond.
Experimental Protocol:
-
Bromination: Dissolve 2-nonanone in an inert solvent like diethyl ether and cool to 0-5 °C. Slowly add two equivalents of bromine (Br₂) dropwise.
-
Favorskii Rearrangement: Prepare an aqueous solution of sodium hydroxide. Add the crude 1,3-dibromo-2-nonanone to the NaOH solution and heat under reflux.
-
Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Chemical Reactivity
As an α,β-unsaturated carboxylic acid, 2-nonenoic acid exhibits reactivity at both the carboxylic acid group and the carbon-carbon double bond. The conjugation of these two functional groups leads to unique reaction pathways.
Reactions of the Carboxylic Acid Group
-
Esterification: 2-Nonenoic acid can be readily esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and the use of excess alcohol can drive the equilibrium towards the ester product.
Experimental Protocol (Fischer Esterification):
-
In a round-bottom flask, combine 2-nonenoic acid, an excess of the desired alcohol (e.g., methanol), and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent, wash with water and brine, dry over an anhydrous salt, and purify by distillation.
-
Reactions of the Alkene Group
The double bond in 2-nonenoic acid is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack.
-
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction yields nonanoic acid.
-
Halogenation: 2-Nonenoic acid can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a dihalo-nonanoic acid. The reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.
Experimental Protocol (Bromination):
-
Dissolve 2-nonenoic acid in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude di-bromo product.
-
-
Conjugate Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles in a conjugate addition reaction.
Biological Activity and Signaling
Recent research has highlighted the role of cis-2-unsaturated fatty acids as signaling molecules in bacterial communication, a process known as quorum sensing. While much of the research has focused on cis-2-decenoic acid, the structural similarity of cis-2-nonenoic acid suggests it may have analogous functions.
In Pseudomonas aeruginosa, a medically important pathogen, cis-2-decenoic acid has been shown to induce the dispersal of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. This signaling molecule is also implicated in inter-kingdom communication, affecting organisms such as the fungus Candida albicans.
The proposed signaling pathway for these fatty acids involves their interaction with cellular receptors, leading to downstream changes in gene expression that regulate virulence and biofilm formation. In P. aeruginosa, the long-chain fatty acid-CoA ligase, FadD1, has been identified as a potential receptor for cis-2-decenoic acid. Binding of the fatty acid to FadD1 is thought to modulate its activity as a transcriptional regulator, influencing the expression of genes involved in quorum sensing and virulence.
Analytical Methods
The analysis and quantification of 2-nonenoic acid and its isomers are typically performed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids. Due to the low volatility of carboxylic acids, derivatization to a more volatile ester form, such as a fatty acid methyl ester (FAME), is often necessary.
Experimental Protocol (FAME Derivatization for GC-MS):
-
Sample Preparation: Dissolve a known amount of 2-nonenoic acid in methanol.
-
Derivatization: Add a 2% solution of sulfuric acid in methanol to the sample. Cap the vial and heat at 70°C for one hour.
-
Extraction: After cooling, add hexane and water and vortex the mixture. The upper hexane layer containing the FAME is then carefully transferred to a GC vial for analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is another effective method for the separation and quantification of 2-nonenoic acid isomers.
Experimental Protocol (HPLC):
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a low wavelength (around 210 nm) is suitable for α,β-unsaturated acids.
